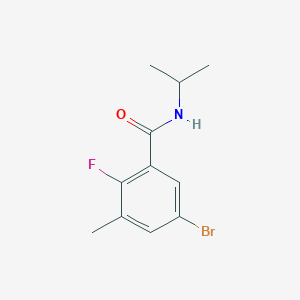

5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide

Description

Molecular Formula: C₁₂H₁₄BrFNO Molecular Weight: ~286.15 g/mol (calculated) Structure: This benzamide derivative features a bromine atom at the 5-position, fluorine at the 2-position, a methyl group at the 3-position of the benzene ring, and an isopropyl group attached to the amide nitrogen. The compound’s structural uniqueness lies in its halogen substitution pattern and the steric bulk introduced by the isopropyl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H13BrFNO |

|---|---|

Molecular Weight |

274.13 g/mol |

IUPAC Name |

5-bromo-2-fluoro-3-methyl-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H13BrFNO/c1-6(2)14-11(15)9-5-8(12)4-7(3)10(9)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

HPERKWYCOTUUGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NC(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide typically involves the following steps:

Bromination: The introduction of a bromine atom into the benzene ring is achieved through electrophilic aromatic substitution. This can be done using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Isopropylation: The isopropyl group is added through Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with isopropylamine (CH3CH(NH2)CH3) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Sodium hydroxide (NaOH) in water or alcohol, sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target involved. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Research Findings

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (~286.15) compared to analogs in (342.59) and 6 (324.15) suggests better compliance with Lipinski’s Rule of Five, favoring oral bioavailability.

- Solubility: The cyclopropyl analog () may exhibit lower aqueous solubility than the isopropyl derivative due to increased rigidity and nonpolar surface area .

Biological Activity

5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide is a halogenated benzamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with bromine and fluorine atoms, along with an isopropyl group attached to the nitrogen atom of the amide functional group. This unique substitution pattern is believed to influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

- Anticancer Effects : The compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell metabolism or proliferation, thereby modulating their activity.

- Receptor Binding : It could bind to cellular receptors, influencing signaling pathways that regulate cell growth and survival.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Enzyme Interaction | Possible inhibition of metabolic enzymes |

Case Studies

-

Antimicrobial Study :

A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent. -

Anticancer Research :

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound significantly reduced cell viability with IC50 values in the low micromolar range. Further investigation indicated that the compound induced apoptosis through caspase activation pathways, suggesting a promising avenue for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.